molecular formula C6H12ClNO B11821716 N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride

N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride

Katalognummer: B11821716
Molekulargewicht: 149.62 g/mol
InChI-Schlüssel: FYAKZMXWCHSXMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring system. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form .

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic amine with similar structural features but different functional groups.

    3-azabicyclo[3.1.0]hexane: A related compound with a nitrogen atom in the bicyclic ring system.

Uniqueness

N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride is unique due to its specific oxabicyclo structure and the presence of a methyl group on the nitrogen atom. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C6H12ClNO

Molekulargewicht

149.62 g/mol

IUPAC-Name

N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-7-6-4-2-8-3-5(4)6;/h4-7H,2-3H2,1H3;1H

InChI-Schlüssel

FYAKZMXWCHSXMC-UHFFFAOYSA-N

Kanonische SMILES

CNC1C2C1COC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.